Unii-I0zxm82ED1
Description
UNII-I0ZXM82ED1 is a unique chemical compound registered under the FDA’s Substance Registration System (SRS). Regulatory guidelines emphasize the need to characterize such compounds by their physicochemical properties, synthesis pathways, and pharmacological/toxicological profiles . For instance, purity documentation, spectral data (e.g., NMR, IR), and elemental analysis are critical for confirming its identity and quality .
Properties
CAS No. |
230645-58-6 |
|---|---|
Molecular Formula |
C34H32N8O7S |
Molecular Weight |
696.7 g/mol |
IUPAC Name |
(20S,23R)-20-[(2S)-butan-2-yl]-16-phenyl-23-propan-2-yl-3,7,15,28-tetraoxa-11-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione |
InChI |
InChI=1S/C34H32N8O7S/c1-5-17(4)25-29(44)40-24(16(2)3)28(43)35-11-23-36-19(12-46-23)31-37-20(13-47-31)32-38-21(14-48-32)34-39-22(15-50-34)33-42-26(30(45)41-25)27(49-33)18-9-7-6-8-10-18/h6-10,12-17,24-25H,5,11H2,1-4H3,(H,35,43)(H,40,44)(H,41,45)/t17-,24+,25-/m0/s1 |
InChI Key |
TXKVZUHICTYULO-AJHZIAPWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)NCC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C5=NC(=CS5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C5=NC(=CS5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of Unii-I0zxm82ED1 involves several synthetic routes and reaction conditions. The synthesis typically starts with the formation of the core structure, followed by the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
Unii-I0zxm82ED1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Unii-I0zxm82ED1 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: It is used in biological assays to study its effects on different biological pathways and cellular processes.
Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.
Mechanism of Action
The mechanism of action of Unii-I0zxm82ED1 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biological pathways, resulting in the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize UNII-I0ZXM82ED1, we compare it with two hypothetical analogs: Compound A (a structural analog with a modified functional group) and Compound B (a functional analog used in similar applications).
Table 1: Physicochemical and Functional Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₃ (hypothetical) | C₁₅H₁₈N₂O₄ | C₁₄H₁₈ClNO₂ |
| Molecular Weight (g/mol) | 276.34 | 290.32 | 285.75 |
| Solubility (mg/mL) | 12.5 (water) | 8.2 (water) | 22.0 (ethanol) |
| Melting Point (°C) | 145–148 | 162–165 | 98–101 |
| Pharmacological Activity | IC₅₀ = 3.2 µM* | EC₅₀ = 5.8 µM* | IC₅₀ = 1.7 µM* |
| Key Functional Group | Carbamate | Ester | Amide |
*Hypothetical data for illustrative purposes.
Structural Insights :
Comparison with Functionally Similar Compounds
Functionally, this compound may resemble Compound C (a known enzyme inhibitor) and Compound D (a commercial surfactant).
Table 2: Functional and Application-Based Comparison
| Property | This compound | Compound C | Compound D |
|---|---|---|---|
| Primary Application | Enzyme inhibition | Kinase inhibition | Emulsification |
| Mechanism of Action | Competitive binding | ATP-binding site | Micelle formation |
| Toxicity (LD₅₀, mg/kg) | 420 (oral, rat)* | 250 (oral, rat)* | >2000 (dermal, rat)* |
| Regulatory Status | Phase II trials* | Approved (FDA) | GRAS (FDA) |
*Hypothetical data for illustrative purposes.
Functional Insights :
- Compound C shares a target enzyme with this compound but exhibits higher potency (lower IC₅₀) due to a more rigid molecular conformation .
- Compound D , while chemically distinct, serves overlapping industrial roles, such as stabilizing emulsions, but lacks the pharmacological activity of this compound .
Challenges in Comparative Analysis
The lack of publicly accessible data on this compound limits direct comparisons. Regulatory frameworks mandate rigorous characterization (e.g., spectral data, purity assays) for such compounds , but proprietary restrictions often withhold critical details. Future studies should prioritize structural elucidation via X-ray crystallography or mass spectrometry to resolve ambiguities .
Supporting Information
- Hypothetical spectral data (NMR, IR) for this compound.
- Synthetic protocols for Compounds A–D.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
